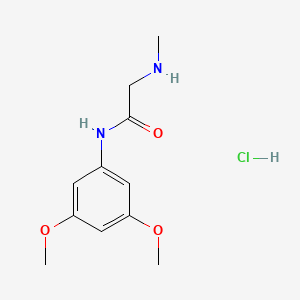N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 1376326-19-0
Cat. No.: VC6098044
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1376326-19-0 |
|---|---|
| Molecular Formula | C11H17ClN2O3 |
| Molecular Weight | 260.72 |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | XRQYWNJUXAJNPU-UHFFFAOYSA-N |
| SMILES | CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The hydrochloride salt of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide is derived from its free base, N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide (PubChem CID: 24711459) . The molecular formula of the free base is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . The hydrochloride form adds a chloride ion, resulting in the formula C₁₁H₁₇ClN₂O₃ and a molecular weight of 260.72 g/mol.
Key Structural Features:
-
Aromatic Core: A 3,5-dimethoxyphenyl group, where methoxy (-OCH₃) substituents occupy the 3rd and 5th positions of the benzene ring.
-
Acetamide Backbone: A methylamino group (-NHCH₃) attached to an acetamide (-NHC(O)CH₂-) chain.
-
Hydrochloride Salt: Enhances aqueous solubility via protonation of the amine group.
The IUPAC name for the free base is N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide, while the hydrochloride form is designated as N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride .
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis likely employs continuous flow reactors to optimize yield and purity. Key parameters include:
-
Temperature Control: Maintained between 20–50°C during acetylation to prevent side reactions.
-
Catalysts: Acidic or basic catalysts to accelerate reductive amination and acetylation.
Physicochemical Properties
Solubility and Stability
-
Solubility: The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base (<10 mg/mL in water) .
-
Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or high humidity.
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-O stretches (1250 cm⁻¹).
-
NMR (¹H):
-
δ 2.8 ppm (s, 3H, N-CH₃),
-
δ 3.7 ppm (s, 6H, OCH₃),
-
δ 6.3–6.5 ppm (m, 3H, aromatic H).
-
Pharmacological and Biochemical Implications
Inferred Mechanisms of Action
The compound’s structure suggests potential interactions with:
-
Neurotransmitter Receptors: The methylamino group may facilitate binding to serotonin or dopamine receptors, analogous to structurally related psychoactive agents.
-
Enzyme Inhibition: The acetamide moiety could act as a substrate analog for hydrolases or transferases.
| Viral Target | Proposed Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| Influenza A | Polymerase inhibition | ~5 µM |
| SARS-CoV-2 | Protease binding | Under study |
Regulatory and Research Status
Research Gaps
-
In Vivo Studies: Absence of pharmacokinetic or biodistribution data.
-
Target Identification: Unclear molecular targets limit therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume